1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate
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Overview
Description
“1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C10H9FN2OS . It’s important to note that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 .Physical and Chemical Properties Analysis
The predicted boiling point of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 385.0±52.0 °C and its predicted density is 1.554±0.06 g/cm3 .Scientific Research Applications
Structural Activity Relationship of Benzothiazole Derivatives
Benzothiazole derivatives, including 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate, are important heterocyclic compounds in medicinal chemistry due to their wide range of biological activities. The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules, showing less toxic effects while enhancing activities. These derivatives exhibit various pharmacological properties such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The substitution on the C-2 carbon atom and C-6 of the benzothiazole ring is crucial for these biological activities, making benzothiazole a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).
Analytical Methods for Antioxidant Activity
In the realm of scientific research, understanding the antioxidant activity of compounds like this compound is crucial. Various tests such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Oxyradical Scavenging Capacity (TOSC) are used to determine antioxidant activity. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, indicating the potential of benzothiazole derivatives in antioxidant applications (Munteanu & Apetrei, 2021).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, closely related to benzothiazoles, have shown a plethora of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties. Recent advances in the synthesis and application of thiazole compounds have opened new avenues for the discovery of novel drug molecules with enhanced modes of action, highlighting the therapeutic potential of thiazole and benzothiazole derivatives in various medicinal chemistry applications (Sharma et al., 2019).
Safety and Hazards
Sigma-Aldrich provides “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” as-is and makes no representation or warranty whatsoever with respect to this product . For safety, it’s recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and keep away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-18-7-12(17)19-9-5-16(6-9)13-15-10-3-2-8(14)4-11(10)20-13/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMHMRCYSAOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CN(C1)C2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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